molecular formula C18H20BClFNO4S B8083156 4-chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide

4-chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide

Cat. No.: B8083156
M. Wt: 411.7 g/mol
InChI Key: WFXADFSUWLRSJG-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide is a complex organic compound featuring a sulfonamide group, a chloro group, and a boronic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide (such as 4-chlorobenzenesulfonyl chloride) with an aryl boronic acid derivative (such as 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) in the presence of a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The chloro group can be oxidized to form a chloro compound.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Chloro derivatives.

  • Reduction: Amines.

  • Substitution: Various substituted sulfonamides.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.

  • Biology: It can be used as a probe in biological studies to understand the interaction of sulfonamide groups with biological molecules.

  • Industry: It can be used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The sulfonamide group can bind to enzymes and receptors, modulating their activity. The boronic acid derivative can form stable complexes with various biomolecules, influencing biological processes.

Comparison with Similar Compounds

  • 4-Nitrophenylboronic acid

  • 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • 4-Chlorobenzenesulfonamide

Uniqueness: 4-Chloro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide stands out due to its combination of chloro, fluoro, and boronic acid groups, which provide unique chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

4-chloro-N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BClFNO4S/c1-17(2)18(3,4)26-19(25-17)12-5-10-16(15(21)11-12)22-27(23,24)14-8-6-13(20)7-9-14/h5-11,22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXADFSUWLRSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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